4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide
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Overview
Description
4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide typically involves multi-step organic reactions. One common method starts with the reaction between 2-hydroxy-1,2-diphenylethanone and thiourea in a solvent like DMF at elevated temperatures to form 4,5-diphenyl-1H-imidazole-2-thiol . This intermediate can then react with propargyl bromide in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reagents used.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the imidazole ring.
Scientific Research Applications
4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The sulfide group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole-2-thiol: A precursor in the synthesis of the target compound.
4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole: Another derivative with similar structural features.
Uniqueness
4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)29-19-21-16-14-20(2)15-17-21/h4-17H,3,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFBMGXTQCXTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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